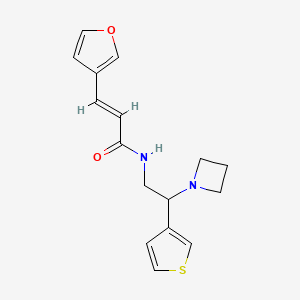
Tert-butyl 3-ethenyl-3-ethynylmorpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-ethenyl-3-ethynylmorpholine-4-carboxylate is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.3 g/mol . This compound is known for its unique structure, which includes both ethenyl and ethynyl groups attached to a morpholine ring. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of tert-butyl 3-ethenyl-3-ethynylmorpholine-4-carboxylate involves several steps. One common method includes the reaction of tert-butyl 4-hydroxymorpholine-4-carboxylate with ethenyl and ethynyl reagents under specific conditions . The reaction typically requires a catalyst and is carried out at controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Tert-butyl 3-ethenyl-3-ethynylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
Tert-butyl 3-ethenyl-3-ethynylmorpholine-4-carboxylate is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of tert-butyl 3-ethenyl-3-ethynylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The ethenyl and ethynyl groups allow it to form covalent bonds with target molecules, potentially altering their function. The morpholine ring can interact with various biological pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-butyl 3-ethenyl-3-ethynylmorpholine-4-carboxylate include:
- Tert-butyl 3-ethynylmorpholine-4-carboxylate
- Tert-butyl 3-ethenylmorpholine-4-carboxylate
- Tert-butyl morpholine-4-carboxylate These compounds share structural similarities but differ in the presence and position of ethenyl and ethynyl groups. This compound is unique due to the combination of both ethenyl and ethynyl groups, which imparts distinct chemical properties and reactivity .
Propriétés
IUPAC Name |
tert-butyl 3-ethenyl-3-ethynylmorpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-6-13(7-2)10-16-9-8-14(13)11(15)17-12(3,4)5/h1,7H,2,8-10H2,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPAXXQVACHSPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1(C=C)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]BUTANAMIDE](/img/structure/B2476749.png)

![5-(5-Chloro-2-methylphenyl)-3-[(3-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2476752.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B2476761.png)
![N-(2-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476762.png)
![1,1-Difluoro-6-(2-methyl-1,3-oxazole-4-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2476763.png)
![N-[(2-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2476764.png)
![4-[benzyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2476765.png)
![13-chloro-5-(2-pyrrol-1-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2476766.png)


